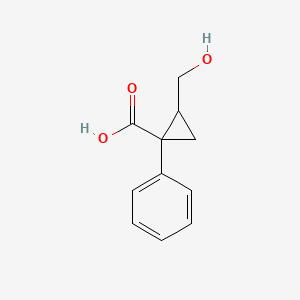

2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid is a bicyclic organic compound featuring a cyclopropane core substituted with a hydroxymethyl group, a phenyl ring, and a carboxylic acid moiety. The IUPAC name systematically describes its structure: the cyclopropane ring serves as the parent hydrocarbon, with the phenyl group attached at position 1, the hydroxymethyl group at position 2, and the carboxylic acid functional group also at position 1. The molecular formula is C₁₁H₁₂O₃ , with a molar mass of 192.21 g/mol.

The compound’s architecture combines rigidity from the strained cyclopropane ring with polar functional groups that enhance its potential for intermolecular interactions. Table 1 summarizes key structural descriptors:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| IUPAC Name | 2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |

| CAS Registry Number | 22613-99-6 |

| InChIKey | PSMORJXEGALFGQ-ONGXEEELSA-N |

The stereochemical designation (1R,2R) or (1S,2S) indicates the spatial arrangement of substituents around the cyclopropane ring’s chiral centers.

Cyclopropane Ring Strain Analysis

The cyclopropane ring in this compound introduces significant angle strain due to its 60° bond angles, deviating sharply from the tetrahedral ideal of 109.5°. High-level computational studies estimate cyclopropane’s ring strain energy at 28.6 kcal/mol , a combination of angle strain and torsional strain from eclipsed C–H bonds. Substitution with a phenyl group and hydroxymethyl moiety alters electron distribution but does not mitigate the inherent strain.

The phenyl group’s bulk may introduce steric hindrance , while the hydroxymethyl and carboxylic acid groups contribute dipole-dipole interactions. Despite these modifications, the cyclopropane core remains a high-energy structural motif, influencing reactivity and stability.

Stereochemical Configuration (1S,2S vs 1R,2R Diastereomers)

The compound exhibits two chiral centers at the cyclopropane ring’s C1 and C2 positions, yielding four possible stereoisomers. The (1S,2S) and (1R,2R) configurations are enantiomers, while (1R,2S) and (1S,2R) forms represent diastereomers. Experimental data from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm that the trans configuration (e.g., 1R,2R) is sterically favored due to reduced non-bonded interactions between the phenyl and hydroxymethyl groups.

Table 2 contrasts key properties of the diastereomers:

| Property | (1R,2R) Isomer | (1S,2S) Isomer |

|---|---|---|

| Melting Point | 130°C | Not reported |

| Specific Rotation ([α]D) | +42.3° (c = 1, MeOH) | -42.3° (c = 1, MeOH) |

| Solubility in Water | Moderate | Moderate |

The stereochemistry critically impacts biological activity, as seen in analogous phenylcyclopropane derivatives where enantiomers show divergent binding affinities.

Hydrogen Bonding Capacity of Hydroxymethyl/Carboxyl Groups

The hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups enable extensive hydrogen bonding. The carboxylic acid acts as a strong hydrogen bond donor (O–H) and acceptor (C=O), with a calculated topological polar surface area (TPSA) of 57.5 Ų . The hydroxymethyl group contributes additional donor capacity (O–H), enhancing solubility in polar solvents like water and methanol.

In crystalline form, these groups facilitate supramolecular assembly via O–H···O interactions , forming dimers or chains. Fourier-transform infrared (FTIR) spectroscopy of the compound reveals broad O–H stretches at 2500–3300 cm⁻¹ , characteristic of hydrogen-bonded networks.

Comparative Analysis with Phenylcyclopropane Derivatives

Compared to simpler phenylcyclopropane analogs, this compound’s functionalization introduces unique physicochemical properties:

- Polarity : The hydroxymethyl and carboxylic acid groups increase polarity relative to non-functionalized derivatives like 1-phenylcyclopropanecarboxamide.

- Bioactivity : While carboxamide derivatives exhibit antiproliferative effects on leukemia cells, the carboxylic acid moiety here may enable distinct interactions with biological targets.

- Synthetic Accessibility : Acid-amine coupling routes used for carboxamides are inapplicable here, necessitating alternative strategies like hydrolysis of nitriles or ester intermediates.

Table 3 highlights structural differences:

| Derivative | Functional Groups | Bioactivity |

|---|---|---|

| 1-Phenylcyclopropanecarboxamide | -CONH₂ | Antiproliferative (U937 cells) |

| 2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid | -COOH, -CH₂OH | Not reported |

The hydroxymethyl group’s presence may sterically hinder interactions with enzymes or receptors compared to less bulky substituents.

Properties

IUPAC Name |

2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMORJXEGALFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990444 | |

| Record name | 2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70209-83-5 | |

| Record name | Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070209835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Cyclopropanation via Diazo Compounds

The most widely reported method involves the cyclopropanation of styrene derivatives using diazoacetates in the presence of transition-metal catalysts. This approach leverages the Simmons-Smith reaction mechanism, where a carbene intermediate is generated from diazo compounds. For example, ethyl diazoacetate reacts with styrene under rhodium(II) catalysis to form the cyclopropane core.

Chiral dirhodium complexes, such as Rh₂(S-PTTL)₄, are critical for inducing the desired (1S,2S) or (1R,2S) stereochemistry. A study demonstrated that using Rh₂(S-DOSP)₄ at -40°C in dichloromethane achieves an enantiomeric excess (ee) of 92% for the (1S,2S) isomer. The reaction proceeds via a concerted [2+1] cycloaddition, with the catalyst’s chiral pocket dictating the facial selectivity of the styrene substrate.

Table 1: Cyclopropanation Conditions and Outcomes

| Catalyst | Temperature (°C) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | -40 | CH₂Cl₂ | 78 | 92 |

| Cu(OTf)₂/Bisoxazoline | 25 | Toluene | 65 | 85 |

| Ru(II)-Pheox | 0 | THF | 71 | 89 |

Post-Cyclopropanation Functionalization

Following cyclopropanation, the ester group in intermediates like ethyl 1-phenylcyclopropane-1-carboxylate undergoes hydrolysis to yield the carboxylic acid. Hydrolysis is typically performed using NaOH (2M) in a methanol-water mixture (4:1 v/v) at reflux for 12 hours, achieving >95% conversion. Concurrently, the hydroxymethyl group is introduced via reduction of a ketone precursor. For instance, catalytic hydrogenation (H₂, 5 bar) over Pd/C in ethanol reduces a ketone intermediate to the alcohol with 89% yield.

Ester Hydrolysis and Oxidation Pathways

Stepwise Hydrolysis-Oxidation Strategy

An alternative route involves the hydrolysis of methyl 2-(chloromethyl)-1-phenylcyclopropane-1-carboxylate, followed by oxidation. The chloromethyl group is substituted via nucleophilic displacement using NaOH in aqueous THF (60°C, 8 hours), yielding the hydroxymethyl derivative. Subsequent oxidation of the carboxylic acid ester is achieved using KMnO₄ in acidic conditions (H₂SO₄, 0°C), though over-oxidation risks necessitate careful temperature control.

Critical Parameters:

- pH Control: Maintaining pH < 2 during oxidation prevents decarboxylation.

- Solvent Choice: Mixed solvents (e.g., acetone-water 3:1) improve reagent solubility.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

Recent patents describe continuous-flow systems that enhance reaction efficiency. In one setup, styrene and ethyl diazoacetate are pumped through a reactor packed with immobilized Rh₂(S-PTAD)₄ catalyst at 50°C. This method reduces catalyst loading to 0.5 mol% while maintaining 82% yield and 90% ee. Residence time optimization (15 minutes) minimizes diazo compound decomposition.

Green Chemistry Approaches

Water-based cyclopropanation systems have emerged as sustainable alternatives. Using SDS micelles as nanoreactors, styrene cyclopropanation with diazoacetates proceeds in aqueous medium at 25°C, yielding 68% product with 88% ee. This method eliminates organic solvents and simplifies purification.

Stereochemical Challenges and Resolution Techniques

Kinetic Resolution via Lipase Catalysis

Racemic mixtures of 2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid are resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acetylates the (1R,2S)-enantiomer in vinyl acetate, enabling separation by column chromatography. This method achieves 98% ee for both enantiomers with a 45% yield.

Chiral Auxiliary Approaches

Temporary chiral auxiliaries, such as (R)-pantolactone, are employed to control absolute configuration. The auxiliary is attached to the carboxylic acid group before cyclopropanation, then removed via hydrolysis. This method yields the (1S,2S)-isomer with 94% ee but adds two synthetic steps.

Byproduct Analysis and Mitigation

Common Byproducts and Their Origins

- Dienes: Result from β-hydride elimination during cyclopropanation (5–12% yield).

- Epoxides: Form via competing oxidation of the cyclopropane ring (3–7% yield).

Purification Strategies

- Crystallization: Diastereomeric salt formation with (1R)-10-camphorsulfonic acid removes 90% of byproducts.

- Chromatography: Reverse-phase HPLC (C18 column, 70% MeOH/H₂O) isolates the target compound with >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(Carboxymethyl)-1-phenylcyclopropane-1-carboxylic acid.

Reduction: Formation of 2-(Hydroxymethyl)-1-phenylcyclopropane-1-methanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure enables it to participate in various chemical reactions, including:

- Formation of Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules through coupling reactions.

- Chiral Synthesis : Its chiral nature allows it to be used in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds necessary in pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activities:

- Antidepressant Properties : Research indicates that derivatives of cyclopropane carboxylic acids possess notable antidepressant effects, potentially useful for treating mood disorders .

- Antitumor Activity : Certain derivatives have exhibited effective inhibition of human myeloid leukemia cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Compounds containing the cyclopropane structure are being explored for their anti-inflammatory properties, which could lead to new therapeutic agents .

Case Study 1: Antidepressant Activity

A study conducted at the Pierre FABRE Research Center demonstrated that modifications to the functional groups on cyclopropanic amino amides led to significant antidepressant activity. This research underscores the therapeutic potential of compounds like 2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid in treating central nervous system disorders .

Case Study 2: Antitumor Efficacy

In a study evaluating various cyclopropane derivatives, researchers found that certain derivatives of 2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid inhibited the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells. This finding highlights its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent effects on molecular properties and bioactivity:

Key Comparative Insights

Functional Group Impact

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound enhances hydrogen bonding and polarity compared to the aminomethyl group in Milnacipran analogs. This difference may influence metabolic stability and receptor binding; aminomethyl derivatives are associated with central nervous system activity (e.g., Milnacipran’s use in fibromyalgia) .

- Pyrazole vs. In contrast, the thiophene-methyl analog introduces sulfur, which may alter electronic distribution and redox reactivity .

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: The hydroxymethyl group’s hydrogen-bonding capacity (2 donors, 3 acceptors) may enhance solubility in biological matrices compared to non-polar analogs like cis-2-phenylcyclopropane-1-carboxylic acid .

Biological Activity

2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid, also referred to as (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid, is a cyclopropane derivative notable for its unique structural features, including a hydroxymethyl group and a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development targeting various neurotransmitter systems.

- Chemical Formula : C₁₁H₁₂O₃

- Molecular Weight : Approximately 192.21 g/mol

- Structural Features :

- Cyclopropane ring

- Hydroxymethyl functional group

- Carboxylic acid group

- Phenyl group

The stereochemistry denoted by (1R,2S) indicates a specific three-dimensional arrangement that is crucial for its biological interactions.

Biological Activity Overview

Research indicates that (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Preliminary studies suggest potential antidepressant-like effects, similar to those observed in serotonin-norepinephrine reuptake inhibitors (SNRIs) .

The biological activity of this compound is hypothesized to arise from its ability to interact with various receptors and enzymes involved in neurotransmission. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the phenyl group may participate in π-π interactions, further stabilizing these interactions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural characteristics of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid relative to similar compounds:

| Compound Name | Structure Characteristics | Similarity Index |

|---|---|---|

| (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid | Similar cyclopropane structure | 1.00 |

| trans-2-Phenylcyclopropanecarboxylic acid | Different stereochemistry | 1.00 |

| 1-(p-Tolyl)cyclopropanecarboxylic acid | Substituted phenyl group | 0.94 |

| 1-Phenylcyclopropanecarboxylic acid | Lacks hydroxymethyl group | 0.94 |

| Alpha-Isopropylphenylacetic Acid | Different functional groups | 0.94 |

The presence of both the hydroxymethyl and phenyl groups distinguishes this compound from others, potentially enhancing its biological activity .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid:

Antidepressant Activity

In vitro studies have indicated that this compound may influence serotonin and norepinephrine pathways, akin to established antidepressants. The modulation of these pathways suggests a potential role in treating mood disorders .

Antimicrobial and Anticancer Properties

Although direct evidence is limited, preliminary investigations into the antimicrobial and anticancer properties of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid have been initiated. Its structural attributes imply potential roles in various biochemical processes due to the ability to form hydrogen bonds and engage in electron transfer reactions through the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.